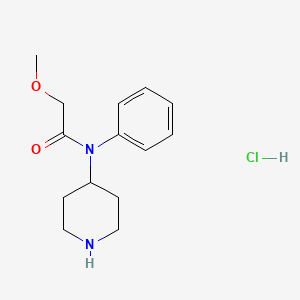
6-bromo-MDMA (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-MDMA is a euphoric entactogen that is regulated as a Schedule I compound in the United States. 6-bromo-MDMA differs structurally from 3,4-MDMA in that it has a bromine group added at the two position of the phenyl ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Scientific Research Applications
Neurogenesis and Neural Precursor Survival
Research by Hernández‐Rabaza et al. (2006) explored the impact of MDMA on neurogenesis, specifically focusing on the survival of neural precursors in the adult rat dentate gyrus. The study used MDMA to examine its effects on the proliferation, survival, and maturation of adult-generated cells in the hippocampus. They found that MDMA does not affect cytogenesis but significantly decreases the survival rate of cells in the dentate gyrus, indicating its deleterious effects on adult neurogenesis and neural precursor survival (Hernández‐Rabaza et al., 2006).
Neurochemistry and Neurotoxicity
A study by Mckenna and Peroutka (1990) provided a comprehensive review of the neurochemistry and neurotoxicity of MDMA and its derivatives. This included insights into the acute and long-term effects of MDMA on the brain, particularly related to serotonin neurotoxicity. The research emphasizes MDMA's complex pharmacological profile and its potential impact on neurotransmitter systems (Mckenna & Peroutka, 1990).
Cardiovascular Effects
Lester et al. (2000) conducted a study to understand the acute cardiovascular effects of MDMA. This research is crucial for comprehending the risks associated with MDMA use, particularly regarding its impact on heart rate, blood pressure, and cardiac output (Lester et al., 2000).
Pharmacokinetics
The pharmacokinetics of MDMA was studied by de la Torre et al. (2000), focusing on its metabolism and the effects of various doses on plasma concentrations. This research is vital for understanding how MDMA is processed in the body and its potential toxicity at different dosages (de la Torre et al., 2000).
Mesolimbic Dopamine System and Psychostimulant Actions
Gold et al. (2004) explored the role of the mesolimbic dopamine system in the psychostimulant actions of MDMA. This research contributes to the understanding of how MDMA produces its stimulant effects and the involvement of dopamine in these processes (Gold et al., 2004).
Neurotoxic Mechanisms
Karuppagounder et al. (2014) focused on elucidating the neurotoxic effects of MDMA and its analogs. This study sheds light on the mechanisms leading to neurodegeneration caused by MDMA, including oxidative stress and mitochondrial abnormalities (Karuppagounder et al., 2014).
properties
Product Name |
6-bromo-MDMA (hydrochloride) |
|---|---|
Molecular Formula |
C11H14BrNO2 · HCl |
Molecular Weight |
308.6 |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-7(13-2)3-8-4-10-11(5-9(8)12)15-6-14-10;/h4-5,7,13H,3,6H2,1-2H3;1H |
InChI Key |
RBKYMEVDVUNODQ-UHFFFAOYSA-N |
SMILES |
BrC1=C(CC(C)NC)C=C2C(OCO2)=C1.Cl |
synonyms |
2-bromo-4,5-MDMA; 6-bromo-3,4-MDMA; 2-bromo-4,5-Methylenedioxymethamphetamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



